Undecaprenyl phosphate, also known as lipid-P or C55-phosphate, is a crucial lipid carrier molecule primarily involved in the transport of polysaccharides across the cell membrane. It plays a vital role in the biosynthesis of peptidoglycan, a key structural component of bacterial cell walls, particularly in Gram-positive bacteria. Undecaprenyl phosphate serves as a universal glycan lipid carrier, facilitating the translocation of glycan precursors such as N-acetylglucosamine and N-acetylmuramic acid during cell wall synthesis. The compound operates through a cycle of phosphorylation and dephosphorylation, allowing it to be recycled and reused multiple times in cellular processes .
The primary chemical reaction involving undecaprenyl phosphate is its interaction with nucleotide sugars. For example, undecaprenyl phosphate reacts with UDP-glucose to form undecaprenyl phosphate-glucose, catalyzed by the enzyme undecaprenyl-phosphate glucose phosphotransferase. This reaction can be summarized as follows:
Undecaprenyl phosphate is essential for bacterial growth and survival due to its role in cell wall biosynthesis. Inhibition of undecaprenyl phosphate synthesis disrupts peptidoglycan formation, leading to cell lysis and death. This makes it a target for antibiotic action; for instance, antibiotics like bacitracin inhibit the recycling of undecaprenyl phosphate by blocking its dephosphorylation, thereby halting peptidoglycan synthesis . Additionally, undecaprenyl phosphate is involved in the metabolism of various cellular processes, including the assembly of lipopolysaccharides and teichoic acids .
The synthesis of undecaprenyl phosphate occurs through two main enzymatic steps:
In Gram-positive bacteria, undecaprenol is abundant and serves as the precursor for this synthesis, while Gram-negative bacteria utilize different pathways that do not involve undecaprenol directly .
Undecaprenyl phosphate's primary application lies in its fundamental role in bacterial cell wall biosynthesis. It is a target for antibiotic development due to its essential function in maintaining bacterial integrity. Research into inhibitors of undecaprenyl phosphate recycling has potential therapeutic implications for treating bacterial infections. Additionally, understanding its role in microbial physiology can aid in developing strategies for combating antibiotic resistance .
Studies have shown that undecaprenyl phosphate interacts with various enzymes and substrates during cell wall synthesis. For instance, it forms complexes with UDP-N-acetylmuramic acid pentapeptide and N-acetyl glucosamine to generate lipid II, a crucial intermediate in peptidoglycan biosynthesis. The recycling process involves several phosphatases that hydrolyze undecaprenyl diphosphate back to undecaprenyl phosphate, highlighting its dynamic role in cellular metabolism .
Several compounds are structurally or functionally similar to undecaprenyl phosphate. Here are some notable examples:
Compound Name | Structure/Function | Unique Features |
---|---|---|
Undecaprenol | Precursor to undecaprenyl phosphate | Precedes phosphorylation step; abundant in Gram-positive bacteria |
Farnesol | Lipid carrier involved in protein glycosylation | Shorter chain length; primarily found in eukaryotes |
Geranylgeranyl pyrophosphate | Lipid carrier for protein prenylation | Involved in post-translational modifications; longer chain |
Decaprenol | Similar lipid carrier role | Shorter than undecaprenol; less common |
Undecaprenyl phosphate's uniqueness lies in its specific role as a universal glycan lipid carrier critical for peptidoglycan biosynthesis and its recycling mechanism that supports bacterial growth and viability .
Undecaprenyl phosphate represents a structurally complex lipid molecule characterized by its distinctive molecular formula C55H91O4P [1] [3] [6]. The compound exhibits a molecular weight of 847.28 grams per mole for the average mass and 846.665 grams per mole for the monoisotopic mass [1] [6]. The molecule is officially registered under Chemical Abstracts Service number 25126-51-6 [1] [2] [3].
The architectural framework of undecaprenyl phosphate consists of a long-chain isoprenoid backbone terminated by a phosphate functional group [1] [2]. The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as (2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaen-1-yl dihydrogen phosphate [2] [6]. This nomenclature reflects the precise stereochemical configuration of the eleven isoprene units that constitute the fundamental structural architecture [1] [2].
The molecule exists in multiple stereoisomeric forms, with the all-trans-isomer representing one of the most studied configurations [1] [9]. Additionally, a ditrans,octacis-undecaprenyl phosphate isomer has been identified, containing two trans-double bonds and eight cis-double bonds within the isoprenoid chain [28]. These stereoisomeric variations contribute to the structural diversity and functional properties of undecaprenyl phosphate in biological systems [1] [28].
The isoprenoid chain of undecaprenyl phosphate comprises eleven isoprene units, resulting in a 55-carbon aliphatic chain structure [1] [8]. This polyisoprenoid backbone is characterized by alternating double bonds with specific stereochemical configurations that determine the overall molecular conformation [2] [8]. The chain structure follows the general pattern of head-to-tail condensation reactions typical of isoprenoid biosynthesis [8] [14].
Each isoprene unit within the chain contributes a five-carbon structural motif, with methyl branching occurring at regular intervals along the backbone [2] [12]. Nuclear magnetic resonance spectroscopy has revealed distinct chemical environments for different segments of the isoprenoid chain [12]. The proximal isoprene unit, which connects directly to the phosphate group, exhibits characteristic nuclear magnetic resonance signals including an alpha-methine proton at 5.384 parts per million and alpha-methylene protons linked to the phosphate at 4.443 parts per million [12].
The remaining isoprene units display overlapping nuclear magnetic resonance signals around 5.10 parts per million for the methine protons, with methyl groups resonating between 1.57 and 1.73 parts per million [12]. The terminal isoprene unit shows distinctive spectroscopic properties, with methyl groups appearing at 1.66 parts per million for the omega position and varied chemical shifts for the omega-1 and omega-2 positions [12].
The stereochemical configuration of the double bonds significantly influences the molecular flexibility and membrane interaction properties of undecaprenyl phosphate [19] [16]. The presence of both cis and trans double bond configurations creates a molecular structure that can adopt various conformations depending on the local chemical environment [16] [19].
The phosphate moiety of undecaprenyl phosphate functions as a dihydrogen phosphate group, contributing significantly to the molecule's chemical reactivity and biological activity [1] [9]. The phosphate group exists in equilibrium between protonated and deprotonated states, with the dianion form representing the major species at physiological pH 7.3 [9]. This pH-dependent ionization behavior critically influences the molecule's interaction with membrane proteins and lipid bilayers [20] [19].
Phosphorus-31 nuclear magnetic resonance spectroscopy reveals a single phosphorus resonance at 0.752 parts per million, characteristic of a phosphodiester linkage configuration [12]. This spectroscopic signature confirms the covalent attachment of the phosphate group to the primary alcohol of the terminal isoprene unit [12]. The phosphate group exhibits strong electronegativity, creating a polar head group that contrasts with the highly hydrophobic isoprenoid tail [19].
The reactivity of the phosphate group enables various chemical transformations essential for biological function [11] [20]. The phosphate moiety can undergo dephosphorylation reactions catalyzed by specific phosphatases, converting undecaprenyl phosphate to undecaprenol [11]. Conversely, phosphorylation reactions can regenerate undecaprenyl phosphate from the corresponding alcohol [11]. These interconversion reactions are fundamental to the recycling processes that maintain cellular pools of this essential lipid carrier [11] [13].
Mass spectrometric analysis demonstrates the characteristic fragmentation patterns of the phosphate group under ionization conditions [12] [30]. Electrospray ionization tandem mass spectrometry reveals molecular ion peaks at mass-to-charge ratio 845.640 for the deprotonated molecule, with diagnostic fragment ions at mass-to-charge ratios 78.957 and 96.966 corresponding to phosphate-derived species [12]. These fragmentation patterns provide definitive structural confirmation and enable quantitative analytical methods [12] [32].
Undecaprenyl phosphate exhibits distinctive spectroscopic properties that enable comprehensive structural characterization and quantitative analysis [12] [23] [30]. The following table summarizes the key spectroscopic and analytical characteristics:
Technique | Key Features/Signals | Reference |
---|---|---|
³¹P NMR | Single phosphorus resonance at 0.752 ppm (phosphodiester linkage) | [12] |
¹H NMR (anomeric proton) | Anomeric H-1 at 5.06 ppm (J₁,₂ = 8.2 Hz) | [12] |
¹³C NMR | Predicted spectra available at 1000 MHz in H₂O | [23] |
ESI-MS/MS | Molecular ion [M-H]⁻ at m/z 845.640 | [12] |
FAB-MS (negative ion) | Deprotonated molecule [M-H]⁻ at m/z 845 | [30] |
Mass spectrometry (LC-MS) | C55 BP/Und-P m/z ratio of 845.7 | [32] |
Proton nuclear magnetic resonance spectroscopy provides detailed structural information about the isoprenoid chain architecture [12]. The spectrum reveals six distinct sugar proton signals when undecaprenyl phosphate forms glycosylated derivatives, with coupling constants providing stereochemical information [12]. Two-dimensional correlation spectroscopy experiments establish connectivity patterns between adjacent protons along the isoprenoid backbone [12].
High-performance liquid chromatography methods have been developed for quantitative analysis of undecaprenyl phosphate in biological samples [13] [24]. These analytical procedures utilize ion-exchange chromatography followed by reversed-phase high-performance liquid chromatography with tetraethylammonium phosphate as an ion-pair reagent [24]. The chromatographic conditions enable separation of undecaprenyl phosphate from structurally related compounds including undecaprenyl pyrophosphate and undecaprenol [13] [24].
Quantitative measurements in bacterial cells reveal undecaprenyl phosphate concentrations of approximately 75 nanomoles per gram cell dry weight in Escherichia coli and 50 nanomoles per gram in Staphylococcus aureus during exponential growth phases [13]. These analytical methods provide essential tools for studying undecaprenyl phosphate metabolism and regulation in biological systems [13] [24].
The physicochemical properties of undecaprenyl phosphate reflect its dual nature as an amphiphilic molecule with distinct hydrophilic and hydrophobic regions [19] [16]. The following table presents comprehensive physicochemical data:
Property | Value | Reference |
---|---|---|
Molecular Formula | C55H91O4P | [1] [3] [6] |
Molecular Weight (average) | 847.28 g/mol | [1] [3] [6] |
Molecular Weight (monoisotopic) | 846.665 g/mol | [1] [6] |
CAS Registry Number | 25126-51-6 | [1] [2] [3] |
Density | 0.952 g/cm³ | [3] |
Boiling Point | 838.8°C at 760 mmHg | [3] |
Flash Point | 461.1°C | [3] |
Exact Mass | 846.665 g/mol | [3] |
Polar Surface Area (PSA) | 76.57 Ų | [3] |
LogP | 18.327 | [3] |
Vapour Pressure | 4.66 × 10⁻³¹ mmHg at 25°C | [3] |
Refractive Index | 1.513 | [3] |
The extremely high partition coefficient (LogP = 18.327) indicates the highly lipophilic nature of undecaprenyl phosphate, consistent with its role as a membrane-associated lipid carrier [3]. The low vapor pressure demonstrates the non-volatile character of this compound under physiological conditions [3].
Membrane interaction studies reveal complex effects of undecaprenyl phosphate on lipid bilayer properties [19]. The compound decreases membrane-normalized conductance and ionic permeability while reducing membrane hydrophobic thickness [19]. These effects suggest that undecaprenyl phosphate integration into lipid bilayers modifies the physical properties of the membrane structure [19].
The electrical properties of membranes containing undecaprenyl phosphate show altered ion selectivity, with increased selectivity for sodium ions and decreased selectivity for chloride ions [19]. The activation energy for ion transport across membranes increases in the presence of undecaprenyl phosphate, indicating enhanced barrier properties [19]. Additionally, membrane specific capacitance and electromechanical stability both increase upon undecaprenyl phosphate incorporation [19].
Molecular dynamics simulations demonstrate that undecaprenyl phosphate exhibits pH-dependent binding interactions with membrane proteins [20] [16]. The compound shows preferential binding to specific membrane domains, with cardiolipin binding affinity characterized by residence times of approximately 0.4 to 0.5 microseconds [16]. These binding interactions are mediated by the negative charge of the phosphate group and the transmembrane electric potential gradient [19] [16].